molecular formula C8H16ClN3 B13472665 [(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

[(3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl](methyl)amine hydrochloride

Cat. No.: B13472665
M. Wt: 189.68 g/mol
InChI Key: JQPMGXNTCLIOBD-UHFFFAOYSA-N
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Description

(3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction of N-isocyanoiminotriphenylphosphorane with terminal alkynes. This reaction is mediated by silver and offers mild conditions with broad substrate scope.

    Substitution Reactions: The pyrazole ring can undergo substitution reactions to introduce the ethyl and methyl groups at the desired positions.

    Methylation: The methylation of the amine group can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to convert the pyrazole ring to pyrazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes and receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethyl-1-methyl-1H-pyrazol-4-yl)methylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1-(3-ethyl-1-methylpyrazol-4-yl)-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-4-8-7(5-9-2)6-11(3)10-8;/h6,9H,4-5H2,1-3H3;1H

InChI Key

JQPMGXNTCLIOBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C=C1CNC)C.Cl

Origin of Product

United States

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